Tert-butyl 4-formyl-3-iodo-1H-indazole-1-carboxylate

Catalog No.
S13467413
CAS No.
M.F
C13H13IN2O3
M. Wt
372.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-formyl-3-iodo-1H-indazole-1-carboxyla...

Product Name

Tert-butyl 4-formyl-3-iodo-1H-indazole-1-carboxylate

IUPAC Name

tert-butyl 4-formyl-3-iodoindazole-1-carboxylate

Molecular Formula

C13H13IN2O3

Molecular Weight

372.16 g/mol

InChI

InChI=1S/C13H13IN2O3/c1-13(2,3)19-12(18)16-9-6-4-5-8(7-17)10(9)11(14)15-16/h4-7H,1-3H3

InChI Key

TWHXWIOLZZRFEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC(=C2C(=N1)I)C=O

Tert-butyl 4-formyl-3-iodo-1H-indazole-1-carboxylate is a chemical compound characterized by its unique structure, which includes an indazole core with a tert-butyl ester, a formyl group, and an iodine atom. Its molecular formula is C13H13IN2O3C_{13}H_{13}IN_{2}O_{3}, and it has a molecular weight of approximately 372.16 g/mol. The presence of the iodine atom and the formyl group contributes to its reactivity and potential biological activity, making it a compound of interest in both organic synthesis and medicinal chemistry.

Due to its functional groups:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The iodine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles under appropriate conditions.

These reactions highlight the compound's versatility as an intermediate in organic synthesis.

The biological activity of tert-butyl 4-formyl-3-iodo-1H-indazole-1-carboxylate is primarily attributed to its ability to interact with biological targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the indazole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing their function. Preliminary studies suggest that compounds in this class may exhibit antimicrobial, anticancer, and anti-inflammatory properties, although specific data for this compound may require further investigation.

The synthesis of tert-butyl 4-formyl-3-iodo-1H-indazole-1-carboxylate typically involves several steps:

  • Formation of Indazole Core: Starting materials such as 2-aminoaryl ketones are reacted with appropriate reagents to form the indazole structure.
  • Introduction of Iodine: Iodination can be achieved using iodine monochloride or other iodinating agents to introduce the iodine atom at the C-3 position.
  • Formation of Formyl Group: The introduction of the formyl group can be accomplished through formylation reactions using reagents like paraformaldehyde.
  • Esterification: Finally, the tert-butyl ester can be formed by reacting the carboxylic acid derivative with tert-butanol in the presence of an acid catalyst.

These methods provide a pathway for synthesizing this compound while allowing for modifications to enhance yield and purity.

Tert-butyl 4-formyl-3-iodo-1H-indazole-1-carboxylate has potential applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
  • Medicinal Chemistry: Investigated as a potential lead compound for developing new pharmaceuticals targeting diseases such as cancer and infections.
  • Material Science: Utilized in producing specialty chemicals and advanced materials due to its unique chemical properties.

Interaction studies for tert-butyl 4-formyl-3-iodo-1H-indazole-1-carboxylate focus on its ability to bind with biological macromolecules like proteins and nucleic acids. These studies aim to elucidate its mechanism of action, particularly how it modulates cellular pathways through interactions with specific molecular targets. Understanding these interactions could lead to identifying new therapeutic applications or enhancing existing ones.

Tert-butyl 4-formyl-3-iodo-1H-indazole-1-carboxylate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 3-formyl-1H-indazole-1-carboxylateIndazole core with a formyl groupLacks iodine substitution
Tert-butyl 5-formyl-3-iodo-1H-indazole-1-carboxylateIndazole core with iodine at a different positionDifferent position of iodine affects reactivity
Tert-butyl 4-formyl-3-nitro-1H-indazole-1-carboxylateIndazole core with a nitro groupNitro group may influence electronic properties

The uniqueness of tert-butyl 4-formyl-3-iodo-1H-indazole-1-carboxylate lies in its combination of functional groups (formyl and iodine) on the indazole structure, which confers distinct reactivity and potential biological activities compared to its analogs. This makes it an interesting candidate for further research in both synthetic chemistry and pharmacology.

XLogP3

3

Hydrogen Bond Acceptor Count

4

Exact Mass

371.99709 g/mol

Monoisotopic Mass

371.99709 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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